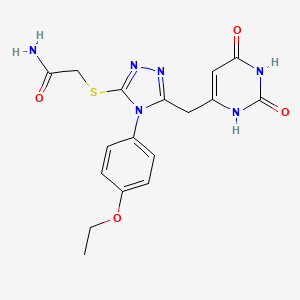

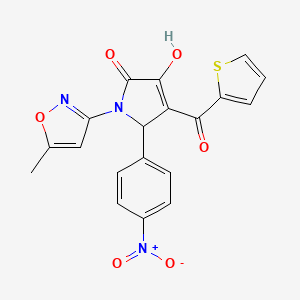

![molecular formula C22H21ClN4O4S B2444870 N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide CAS No. 902248-75-3](/img/structure/B2444870.png)

N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

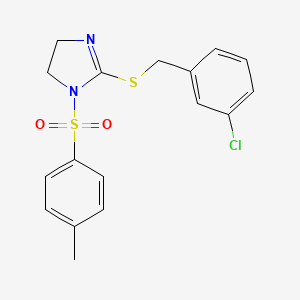

The compound is a complex organic molecule with several functional groups. It contains an indole ring, which is a prevalent moiety in many natural products and drugs . Indoles play a significant role in cell biology and have various biologically vital properties . The compound also contains a thiadiazol ring, which is another heterocyclic system found in many biologically active compounds .

Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the indole and thiadiazol rings. The aromaticity of these rings is characterized by the delocalization of π-electrons .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. Indoles are known to undergo electrophilic substitution at the C-5 atom . Thiadiazols can also participate in various chemical reactions due to the presence of sulfur and nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure and functional groups. Indoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .科学的研究の応用

Synthesis Techniques and Derivatives

Novel synthesis techniques and derivatives of N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide and related compounds have been developed to explore their potential applications. For instance, Yu et al. (2014) describe the preparation of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation, identifying a fast and convenient method for synthesizing such compounds with potential bioactive properties (Yu et al., 2014). Similarly, Tripathi and Sonawane (2013) highlight the extraction of isatin from Couroupita guianesis and its use in synthesizing novel heterocyclic spiro derivatives, indicating its usefulness in drug synthesis (Tripathi & Sonawane, 2013).

Molecular Docking and Pharmacological Evaluation

Research also extends into the pharmacological evaluation of related compounds. Shkair et al. (2016) conducted molecular modeling and pharmacological evaluation of 1,3,4-thiadiazoles as anti-inflammatory and analgesic agents, demonstrating significant in vitro activity and providing insight into the structure-activity relationship of these compounds (Shkair et al., 2016). Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative and confirmed its anti-inflammatory activity through in silico modeling, targeting the cyclooxygenase COX-1 and 2 domains, which could suggest potential applications in designing anti-inflammatory drugs (Al-Ostoot et al., 2020).

Antibacterial and Antimicrobial Studies

The antibacterial and antimicrobial potential of derivatives is another area of interest. Essassi et al. (2011) produced spiro[thiadiazoline-quinoxaline] derivatives with notable antibacterial activity, using a 1,3-dipolar cycloaddition method, indicating these compounds' potential in developing new antibacterial agents (Essassi et al., 2011).

将来の方向性

特性

IUPAC Name |

N-[4-acetyl-1'-[2-(4-chlorophenoxy)ethyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O4S/c1-13-4-9-19-18(12-13)22(27(15(3)29)25-21(32-22)24-14(2)28)20(30)26(19)10-11-31-17-7-5-16(23)6-8-17/h4-9,12H,10-11H2,1-3H3,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKBFDBANDNDCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CCOC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

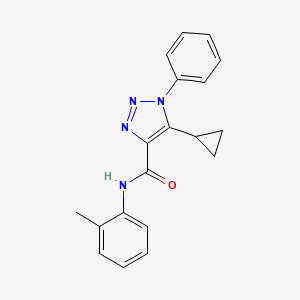

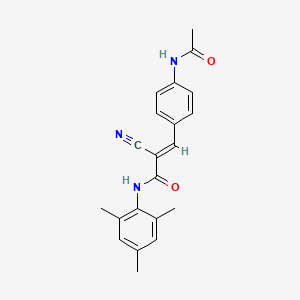

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2444787.png)

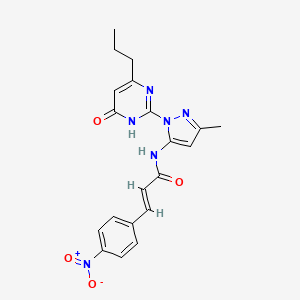

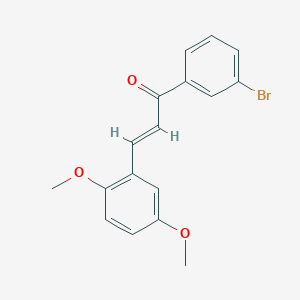

![1-(4-chlorophenyl)-4-(4-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2444790.png)

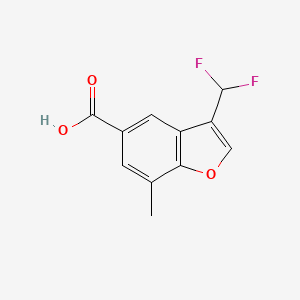

![(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2444798.png)